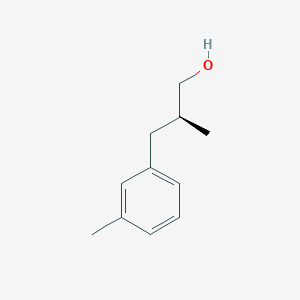
(2S)-2-Methyl-3-(3-methylphenyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alcohols like “(2S)-2-Methyl-3-(3-methylphenyl)propan-1-ol” are organic compounds that contain a hydroxyl (-OH) group attached to a carbon atom. They are widely used in industry and science due to their reactivity and versatility .
Synthesis Analysis
The synthesis of alcohols can be achieved through various methods, including the reduction of carbonyl compounds (aldehydes, ketones) and the hydration of alkenes . The specific synthesis pathway for “(2S)-2-Methyl-3-(3-methylphenyl)propan-1-ol” would depend on the starting materials and the desired stereochemistry .Molecular Structure Analysis
The molecular structure of an alcohol like “(2S)-2-Methyl-3-(3-methylphenyl)propan-1-ol” would consist of a hydrocarbon chain with a hydroxyl group attached. The “(2S)” indicates the stereochemistry of the molecule, referring to the spatial arrangement of the atoms .Chemical Reactions Analysis
Alcohols can undergo a variety of chemical reactions, including dehydration to form alkenes, oxidation to form carbonyl compounds, and substitution to form ethers .Physical And Chemical Properties Analysis
The physical and chemical properties of alcohols depend on their structure. They generally have higher boiling points than similar-sized hydrocarbons due to hydrogen bonding. They are also polar molecules and can participate in hydrogen bonding, making them miscible with water .Safety And Hazards
Direcciones Futuras
The future directions for research on a specific alcohol would depend on its potential applications. This could include studying its reactivity to develop new synthetic methods, investigating its biological activity for potential medicinal uses, or exploring its physical properties for potential material science applications .
Propiedades
IUPAC Name |
(2S)-2-methyl-3-(3-methylphenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-9-4-3-5-11(6-9)7-10(2)8-12/h3-6,10,12H,7-8H2,1-2H3/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCWASCQLXRRQD-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C[C@H](C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-Methyl-3-(3-methylphenyl)propan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-amino-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide](/img/structure/B2667169.png)
![6,7-dimethyl-3-(2-oxo-2-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2667170.png)
![N-(1,3-benzodioxol-5-yl)-2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2667172.png)
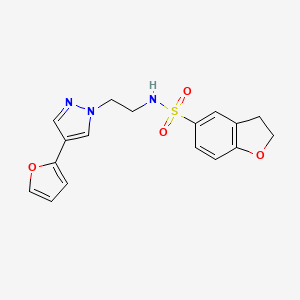
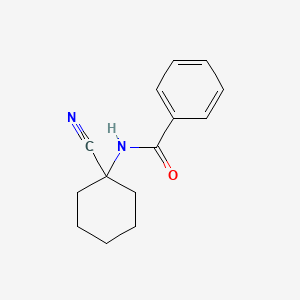
![(4As,6R,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazin-6-ol;hydrochloride](/img/structure/B2667176.png)
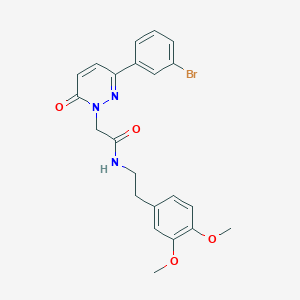
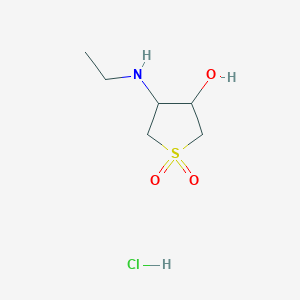
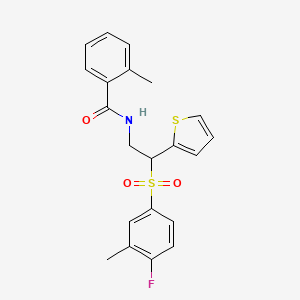
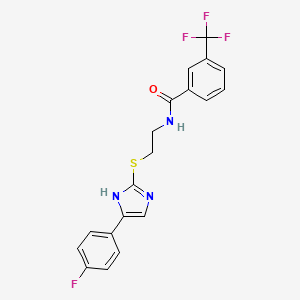
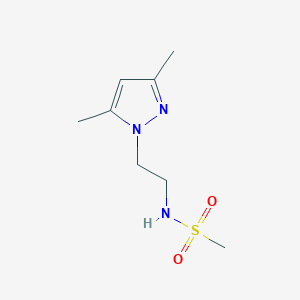
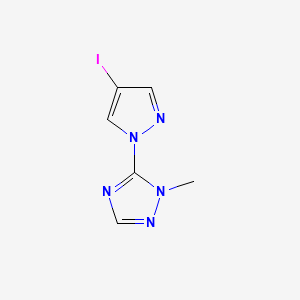
![2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methoxybenzyl)acetamide](/img/structure/B2667188.png)
![3-[(2-chloro-6-fluorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2667191.png)